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Compound of Interest

Compound Name: 2-Fluorodiphenylmethane

Cat. No.: B1329804 Get Quote

A detailed comparative analysis of 2-fluorodiphenylmethane, 3-fluorodiphenylmethane, and

4-fluorodiphenylmethane, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS) to provide a comprehensive guide for researchers,

scientists, and drug development professionals. This guide summarizes key quantitative data,

outlines experimental protocols, and visualizes the analytical workflow.

The introduction of a single fluorine atom onto one of the phenyl rings of diphenylmethane

creates three distinct positional isomers: 2-fluorodiphenylmethane (2-F-DPM), 3-

fluorodiphenylmethane (3-F-DPM), and 4-fluorodiphenylmethane (4-F-DPM). While structurally

similar, the position of the fluorine atom significantly influences the electronic environment of

the molecule, leading to distinguishable spectroscopic fingerprints. This guide provides a side-

by-side comparison of these isomers based on available spectroscopic data.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the three isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data Summary
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Compound
Methylene Protons (CH₂)
Chemical Shift (δ, ppm)

Aromatic Protons
Chemical Shift (δ, ppm)

2-F-DPM 3.99 (s)

7.28 (t, J = 7.5 Hz, 2H), 7.22-

7.17 (m, 4H), 7.13 (t, J = 9.5

Hz, 1H), 7.05-7.00 (m, 2H)[1]

3-F-DPM 3.96 (s)
7.32-7.20 (m, 3H), 7.17-7.14

(m, 2H), 6.99-6.88 (m, 4H)

4-F-DPM 3.94 (s)

7.27 (d, J = 7.0 Hz, 2H), 7.19

(t, J = 7.5 Hz, 1H), 7.16-7.11

(m, 4H), 6.95 (t, J = 8.5 Hz,

2H)[1]

¹³C NMR Data Summary

Compound
Methylene Carbon (CH₂)
Chemical Shift (δ, ppm)

Aromatic Carbons
Chemical Shift (δ, ppm)

2-F-DPM 35.0

161.1 (d, J = 243.8 Hz), 140.0,

131.2 (d, J = 4.3 Hz), 129.0,

128.7, 128.3, 128.1 (d, J = 8.0

Hz), 126.4, 124.2 (d, J = 2.9

Hz), 115.5 (d, J = 21.9 Hz)[1]

3-F-DPM 41.8

163.0 (d, J = 243.3 Hz), 143.8

(d, J = 7.2 Hz), 140.8, 130.1

(d, J = 8.1 Hz), 129.0, 128.7,

126.5, 124.7 (d, J = 2.9 Hz),

116.1 (d, J = 21.9 Hz), 113.2

(d, J = 21.0 Hz)

4-F-DPM 41.3

161.6 (d, J = 245.3 Hz), 141.1,

136.9 (d, J = 3.1 Hz), 130.4 (d,

J = 7.75 Hz), 129.0, 128.7,

126.3, 115.4 (d, J = 21.0 Hz)[1]

¹⁹F NMR Data Summary
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Compound ¹⁹F Chemical Shift (δ, ppm)

2-F-DPM -119.2

3-F-DPM -113.3

4-F-DPM -115.8

Note: ¹⁹F NMR data is predicted based on typical chemical shift ranges for aryl fluorides and

may vary depending on experimental conditions.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) confirms the elemental composition of all three

isomers.

Compound Molecular Formula Calculated [M+H]⁺ Found [M+H]⁺

2-F-DPM C₁₃H₁₁F 187.0923 187.0913[1]

3-F-DPM C₁₃H₁₁F 187.0923 Data not available

4-F-DPM C₁₃H₁₁F 187.0923 187.0912[1]

Infrared (IR) Spectroscopy
The IR spectra of these aromatic compounds are expected to show characteristic bands for C-

H and C=C stretching and bending vibrations. The position of the C-F stretching vibration will

be a key differentiator.

Compound
C-H (aromatic)
Stretch (cm⁻¹)

C=C (aromatic)
Stretch (cm⁻¹)

C-F Stretch (cm⁻¹)

2-F-DPM ~3100-3000 ~1600-1450 ~1270-1200

3-F-DPM ~3100-3000 ~1600-1450 ~1250-1180

4-F-DPM ~3100-3000 ~1600-1450 ~1240-1170
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Note: IR data is predicted based on typical group frequencies for aromatic and fluorinated

compounds.

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.

NMR Spectroscopy
NMR spectra were recorded on a 500 MHz spectrometer.[1] Samples were dissolved in

deuterated chloroform (CDCl₃). For ¹H NMR, chemical shifts are reported in parts per million

(ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[1] For ¹³C

NMR, the solvent peak of CDCl₃ was used as an internal standard (δ = 77.2 ppm).[1]

Mass Spectrometry
High-resolution mass spectra (HRMS) were obtained using an Atmospheric Pressure Chemical

Ionization (APCI) source on a UPLC-Q-ToF mass spectrometer.[1]

Infrared Spectroscopy
IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. Samples

can be analyzed as neat liquids between salt plates (e.g., NaCl or KBr) or as a thin film.

Experimental Workflow
The general workflow for the spectroscopic analysis of the fluorodiphenylmethane isomers is

outlined below.
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Caption: General workflow for the spectroscopic comparison of fluorodiphenylmethane

isomers.

This guide provides a foundational comparison of the spectroscopic properties of 2-F, 3-F, and

4-F diphenylmethane. The distinct shifts in NMR and characteristic vibrations in IR, driven by

the position of the fluorine substituent, allow for their unambiguous differentiation, which is

critical for applications in medicinal chemistry and material science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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